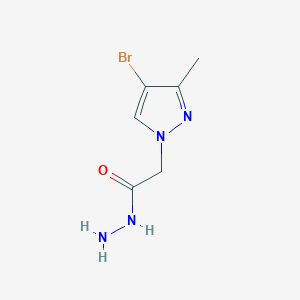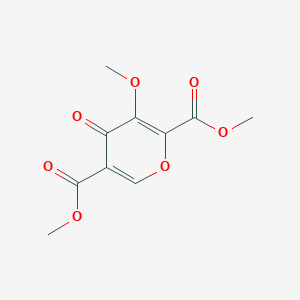
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.
Biochemical Pathways
Related pyrazole-bearing compounds have been associated with antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Result of Action
A similar compound has shown superior antipromastigote activity , suggesting that 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide might have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Its derivatives are explored for their therapeutic potential, including as inhibitors of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-1H-pyrazole: A precursor in the synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide, known for its use in various organic reactions.
3-methyl-1H-pyrazole: Another related compound with similar structural features, used in the synthesis of heterocyclic compounds.
Acetohydrazide: A key reactant in the synthesis, known for its applications in organic synthesis and pharmaceuticals.
Uniqueness
This compound is unique due to the presence of both the bromo and methyl groups on the pyrazole ring, which can influence its reactivity and biological activity. This combination of functional groups provides a distinct chemical profile, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O/c1-4-5(7)2-11(10-4)3-6(12)9-8/h2H,3,8H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUELVQGTNAJFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole](/img/structure/B2783670.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2783674.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2783677.png)

![1-{1,4-dioxaspiro[4.4]nonan-6-yl}ethan-1-one](/img/structure/B2783680.png)
![3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2783681.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2783685.png)

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2783690.png)
![(E)-ethyl 5-(3-(thiophen-2-yl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2783691.png)

